molecular formula C10H8FNO B1321402 4-(3-Fluorophenyl)-4-oxobutyronitrile CAS No. 298690-71-8

4-(3-Fluorophenyl)-4-oxobutyronitrile

Cat. No.: B1321402
CAS No.: 298690-71-8
M. Wt: 177.17 g/mol
InChI Key: YCVQQVZXSUCOFF-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-4-oxobutyronitrile is a useful research compound. Its molecular formula is C10H8FNO and its molecular weight is 177.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activity

4-(3-Fluorophenyl)-4-oxobutyronitrile has been utilized in the synthesis of various thiazolidin-4-one derivatives. In a study, 4-Fluorobenzaldehyde was reacted with chloroacetonitrile and acrylonitrile to produce compounds with promising antioxidant activity (El Nezhawy et al., 2009).

Complex Formation with Transition Metals

Research has explored the formation of complexes with various metals using derivatives of this compound. These complexes were characterized for their thermal and magnetic properties, providing insight into potential applications in material science and chemistry (Ferenc et al., 2017).

Pharmaceutical Intermediates

This compound has been used as an intermediate in the synthesis of pharmaceuticals. For instance, it serves as a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials (Qiu et al., 2009).

Inhibitor of Met Kinase

Derivatives of this compound have been identified as potent and selective inhibitors of Met kinase, showing significant potential in cancer treatment and other therapeutic applications (Schroeder et al., 2009).

Neuroprotective Agents

In the field of neurology, certain derivatives have been synthesized as potent inhibitors of kynurenine-3-hydroxylase, indicating potential use as neuroprotective agents (Drysdale et al., 2000).

Fluorescence and Photophysical Applications

Another application area is in fluorescence and photophysics, where derivatives have been studied for their spectral behavior and potential use in organic photoemitting diodes (Pannipara et al., 2015).

Safety and Hazards

As with any chemical compound, handling “4-(3-Fluorophenyl)-4-oxobutyronitrile” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

Given the interesting structure of this compound, future research could explore its potential applications in various fields. For instance, it could be studied for its potential biological activities, or used as a building block in the synthesis of complex molecules .

Properties

IUPAC Name

4-(3-fluorophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVQQVZXSUCOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617178
Record name 4-(3-Fluorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298690-71-8
Record name 4-(3-Fluorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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